rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an indene backbone, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The Fmoc group can be cleaved under specific conditions, revealing reactive sites that can form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid: shares similarities with other Fmoc-protected amino acids and indene derivatives.
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Indene derivatives: Compounds with an indene backbone are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its combination of the Fmoc protecting group, the indene backbone, and the carboxylic acid functional group. This combination provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(1R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(14-13-16-7-1-6-12-22(16)25)26-24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28)/t25-/m1/s1 |
InChI Key |
JKVSMORCWJVCAE-RUZDIDTESA-N |
Isomeric SMILES |
C1C[C@@](C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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